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methylpyrimidin-4-amine
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Abstract

6-Isopropyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative with potential
applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-
established pharmacophore found in numerous biologically active compounds, including kinase
inhibitors used in oncology. This technical guide provides a comprehensive overview of the
chemical structure, properties, a plausible synthetic route, and the predicted spectral
characteristics of 6-lIsopropyl-2-methylpyrimidin-4-amine. Furthermore, it explores its
potential biological activities, with a focus on its prospective role as a kinase inhibitor, and
outlines detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

6-Isopropyl-2-methylpyrimidin-4-amine possesses a core pyrimidine ring substituted with an
isopropyl group at the 6-position, a methyl group at the 2-position, and an amine group at the
4-position.

Chemical Structure:
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Table 1: Physicochemical Properties of 6-Isopropyl-2-methylpyrimidin-4-amine

Property Value Source

6-isopropyl-2-methylpyrimidin-

IUPAC Name ) N/A
4-amine

CAS Number 95206-97-6 [1][2]

Molecular Formula CsH13Ns [1]

Molecular Weight 151.21 g/mol [1]
Predicted: White to off-white

Appearance . N/A
solid

Boiling Point 256.6 £ 20.0 °C at 760 mmHg [1]

Density 1.0+ 0.1 g/cm3 [1]

Flash Point 132.7+£9.0°C [1]

Synthesis

A specific, peer-reviewed synthesis of 6-lIsopropyl-2-methylpyrimidin-4-amine is not readily
available in the current literature. However, a plausible synthetic route can be proposed based
on established pyrimidine synthesis methodologies, particularly the reaction of a -dicarbonyl
compound or its equivalent with an amidine. A potential precursor is 2-isopropyl-6-methyl-4-
pyrimidinol, which can be synthesized from isobutyramidine and a (3-ketoester. The hydroxyl
group can then be converted to an amino group.

Proposed Synthetic Pathway
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Proposed Synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine
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Caption: Proposed two-step synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol
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To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add isobutyramidine
hydrochloride (1.0 eq).

Stir the mixture at room temperature for 30 minutes.
Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a
suitable acid (e.g., acetic acid).

Remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain 2-isopropyl-
6-methyl-4-pyrimidinol.

Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine

To 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq), add phosphorus oxychloride (POCIs) (3-5 eq)
slowly at O °C.

Stir the reaction mixture at reflux for 2-3 hours.

After completion, carefully quench the reaction by pouring it onto crushed ice.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield 4-chloro-6-isopropyl-2-methylpyrimidine.

Step 3: Synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine

o Dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol
or isopropanol).
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e Add an excess of agueous ammonia solution.

e Heat the reaction mixture in a sealed tube or under reflux for 12-24 hours.
e Monitor the reaction by TLC.

o After completion, remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford 6-isopropyl-2-
methylpyrimidin-4-amine.

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the
chemical structure and known spectral data for similar aminopyrimidine derivatives.

Table 2: Predicted Spectral Data for 6-lsopropyl-2-methylpyrimidin-4-amine

Technique Predicted Peaks/Signals

o (ppm): ~6.0-6.5 (s, 1H, pyrimidine C5-H),
~4.5-5.5 (br s, 2H, -NH2), ~2.8-3.2 (septet, 1H, -
CH(CHs)2), ~2.3-2.5 (s, 3H, -CHs), ~1.2-1.4 (d,
6H, -CH(CHs3)2)

1H NMR

3 (ppm): ~165 (C4), ~163 (C6), ~160 (C2),
13C NMR ~100-105 (C5), ~35 (-CH(CHs3)z2), ~25 (-CHs3),
~22 (-CH(CHs)2)

~3300-3100 (N-H stretch), ~2970-2870 (C-H
IR (cm™?) stretch, aliphatic), ~1640 (N-H bend), ~1580,
1480 (C=N, C=C stretch, aromatic)

Predicted m/z: 151 (M%), 136 (M* - CH3), 108

Mass Spec (El) (M* - CaHh)

Potential Biological Activity and Signaling Pathways
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Substituted pyrimidines are a prominent class of compounds in drug discovery, known to
exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-
inflammatory effects.[3][4] The 2-aminopyrimidine scaffold, in particular, is a key feature in
many kinase inhibitors.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, 6-isopropyl-2-methylpyrimidin-4-
amine is a candidate for targeting protein kinases. Cyclin-dependent kinases (CDKs) are a
family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] The
general structure of many CDK inhibitors involves a heterocyclic core, such as a purine or
pyrimidine, that forms hydrogen bonds with the hinge region of the kinase's ATP-binding
pocket.
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Caption: Hypothetical inhibition of a Cyclin-Dependent Kinase (CDK) by 6-Isopropyl-2-
methylpyrimidin-4-amine, leading to cell cycle arrest.
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Caption: A general experimental workflow for evaluating the biological activity of 6-Isopropyl-2-
methylpyrimidin-4-amine.

Detailed Experimental Protocols for Biological

Evaluation
In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)

Prepare a stock solution of 6-Isopropyl-2-methylpyrimidin-4-amine in DMSO.
» Perform serial dilutions of the compound in assay buffer.

e In a 96-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin A), the peptide
substrate (e.g., a histone H1-derived peptide), and ATP.

e Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no
kinase) controls.

 Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

» Stop the reaction and measure the kinase activity using a suitable detection method, such as
a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP
consumption (e.g., Kinase-Glo).

o Calculate the percentage of inhibition for each compound concentration and determine the
ICso0 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

o Seed cancer cells (e.qg., a panel of cell lines with known kinase dependencies) in a 96-well
plate and allow them to adhere overnight.

o Treat the cells with various concentrations of 6-Isopropyl-2-methylpyrimidin-4-amine for a
specified duration (e.g., 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan
crystals.
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» Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
e Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to untreated controls and determine the Glso
(concentration for 50% growth inhibition).

Conclusion

6-Isopropyl-2-methylpyrimidin-4-amine is a small molecule with a chemical scaffold that
suggests potential as a biologically active agent, particularly as a kinase inhibitor. While
specific experimental data for this compound is limited in the public domain, this guide provides
a solid foundation for its synthesis and biological characterization. The proposed synthetic
route is based on well-established chemical principles, and the outlined experimental protocols
offer a clear path for investigating its potential therapeutic applications. Further research is
warranted to fully elucidate the pharmacological profile of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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